molecular formula C6H11N3 B6170707 [(1H-imidazol-2-yl)methyl]dimethylamine CAS No. 54534-78-0

[(1H-imidazol-2-yl)methyl]dimethylamine

Cat. No.: B6170707
CAS No.: 54534-78-0
M. Wt: 125.2
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Description

[(1H-Imidazol-2-yl)methyl]dimethylamine is a tertiary amine featuring a dimethylamino group linked via a methylene bridge to the 2-position of an imidazole ring. The imidazole moiety confers aromaticity and hydrogen-bonding capabilities, while the dimethylamine group introduces steric bulk and basicity. This compound is of interest in coordination chemistry, catalysis, and bioorganic chemistry due to its dual functionality .

Properties

CAS No.

54534-78-0

Molecular Formula

C6H11N3

Molecular Weight

125.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1H-imidazol-2-yl)methyl]dimethylamine typically involves the reaction of imidazole derivatives with dimethylamine. One common method is the alkylation of imidazole with a suitable alkylating agent, followed by the introduction of the dimethylamine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as catalytic hydrogenation or reductive amination may be employed.

Chemical Reactions Analysis

Types of Reactions

[(1H-imidazol-2-yl)methyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substitution patterns.

    Substitution: The dimethylamine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups.

Scientific Research Applications

[(1H-imidazol-2-yl)methyl]dimethylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties, making them valuable in drug development.

    Industry: The compound is used in the production of agrochemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of [(1H-imidazol-2-yl)methyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. The dimethylamine group can enhance the compound’s solubility and bioavailability, making it more effective in its applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Positional Isomers

(1H-Imidazol-1-yl)methyldimethylamine

A positional isomer with the dimethylamine group attached to the 1-position of the imidazole ring.

Benzimidazole Derivatives

Compounds like N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide () incorporate a fused benzene-imidazole system. The extended aromaticity increases lipophilicity and may enhance π-π stacking interactions but reduces solubility in polar solvents .

Quaternary Ammonium Salts

Derivatives such as [o-((Trimethylsilyl)methyl)benzyl]trimethylammonium iodide () are quaternary ammonium salts. These exhibit higher water solubility and cationic character but lack the nucleophilic imidazole nitrogen, limiting their utility in metal coordination .

Physicochemical Properties

The table below summarizes key properties of [(1H-imidazol-2-yl)methyl]dimethylamine and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa Solubility
This compound C₆H₁₁N₃ 125.17 95–97 (decomp.) 8.2 Soluble in polar aprotic solvents
(1H-Imidazol-1-yl)methyldimethylamine C₆H₁₁N₃ 125.17 88–90 7.8 Moderate in water, high in DMF
N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide C₁₁H₁₄IN₃S₂ 387.28 160–162 N/A Insoluble in water, soluble in DCM
[o-((Trimethylsilyl)methyl)benzyl]trimethylammonium iodide C₁₄H₂₅INSi 381.33 145–147 N/A High in water, low in ether

Notes:

  • The imidazole-2-yl derivative exhibits higher thermal stability (decomposition vs. melting) compared to its 1-yl isomer.
  • The quaternary ammonium salt shows superior aqueous solubility due to ionic character .
Basicity and Metal Coordination

The pKa of this compound (~8.2) is slightly higher than its 1-yl isomer (~7.8), reflecting the electron-withdrawing effect of the 2-position nitrogen. This enhances its ability to act as a ligand in transition-metal complexes (e.g., with Cu²⁺ or Zn²⁺), a property less pronounced in benzimidazole derivatives due to steric hindrance from the fused ring .

Catalytic Activity

In hydrolysis reactions (e.g., ester cleavage), the imidazole-2-yl derivative demonstrates superior catalytic efficiency compared to quaternary salts, as the tertiary amine can participate in nucleophilic activation. This aligns with mechanisms proposed for similar imidazole-containing catalysts (, Scheme 7) .

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